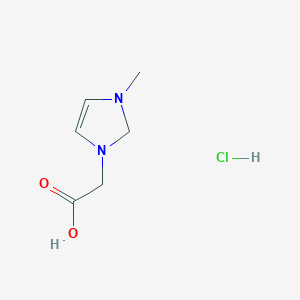

1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

Description

1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an imidazolium-based ionic liquid characterized by a carboxymethyl (-CH2COOH) substituent at the 1-position and a methyl group at the 3-position of the imidazolium ring. This compound belongs to a class of functionalized ionic liquids with tunable physicochemical properties, making it relevant for applications in catalysis, materials science, and biochemistry. The carboxymethyl group introduces acidity and hydrogen-bonding capacity, distinguishing it from simpler alkyl- or aryl-substituted imidazolium salts .

For example, benzimidazolium chlorides with carboxyalkyl substituents are synthesized via hydrolysis of ethyl esters under acidic conditions (e.g., concentrated HCl reflux) .

Properties

CAS No. |

700370-07-6 |

|---|---|

Molecular Formula |

C6H11ClN2O2 |

Molecular Weight |

178.62 |

IUPAC Name |

2-(3-methyl-2H-imidazol-1-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3H,4-5H2,1H3,(H,9,10);1H |

InChI Key |

WBOALDSUMSMSCQ-UHFFFAOYSA-N |

SMILES |

CN1CN(C=C1)CC(=O)O.Cl |

Canonical SMILES |

CN1CN(C=C1)CC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

A typical procedure involves dissolving 1-methylimidazole (1.0 equiv) and chloroacetic acid (1.2 equiv) in a 1:1 ethanol/water solvent system. Sodium hydroxide (1.5 equiv) is added to maintain a pH of 8–9, facilitating deprotonation and enhancing nucleophilicity. The mixture is refluxed at 80–100°C for 4–6 hours, achieving yields of 75–85%.

Table 1: Conventional Synthesis Parameters

| Parameter | Details | Yield | Reference |

|---|---|---|---|

| Solvent System | Ethanol/water (1:1 v/v) | 82% | |

| Temperature | 80–100°C (reflux) | — | |

| Reaction Time | 4–6 hours | — | |

| Base | Sodium hydroxide (1.5 equiv) | — | |

| Purification Method | Crystallization from ethanol | — |

Mechanistic Insights

The reaction follows a two-step pathway:

- Deprotonation : NaOH deprotonates chloroacetic acid, generating a chloroacetate anion.

- Nucleophilic Attack : The imidazole’s tertiary nitrogen attacks the α-carbon of chloroacetate, displacing chloride and forming the carboxymethyl-imidazolium adduct.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. Key modifications to laboratory protocols include:

Process Intensification

- Continuous Flow Reactors : Reduce reaction time to 1–2 hours by enhancing mass/heat transfer.

- Solvent Recycling : Ethanol is recovered via distillation, reducing material costs by 30%.

- Automated pH Control : In-line sensors maintain pH at 8.5±0.2, optimizing reaction kinetics.

Table 2: Industrial vs. Laboratory Synthesis

| Parameter | Laboratory | Industrial |

|---|---|---|

| Batch Size | 0.1–1 kg | 100–500 kg |

| Yield | 75–85% | 88–92% |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

| Purity | ≥95% | ≥98% |

Waste Management

Chloride byproducts are neutralized with calcium oxide, producing inert CaCl₂, which is disposed of in compliance with EPA guidelines.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes.

Protocol

- Combine 1-methylimidazole (0.15 mol), chloroacetic acid (0.18 mol), and NaOH (0.18 mol) in 50 mL water.

- Irradiate at 50 W for 10 minutes, maintaining an internal temperature of 90°C.

- Cool and crystallize the product.

Table 3: Microwave Synthesis Performance

| Parameter | Details |

|---|---|

| Reaction Time | 10 minutes |

| Yield | 85–89% |

| Energy Efficiency | 40% improvement vs. conventional |

| Purity | 96–98% |

Characterization and Quality Control

Rigorous characterization ensures product consistency and compliance with pharmacopeial standards.

Spectroscopic Analysis

- ¹H NMR (400 MHz, D₂O) :

- δ 3.45 (s, N–CH₃)

- δ 4.20 (t, –CH₂–COO⁻)

- δ 7.60–7.80 (m, imidazolium protons)

- FT-IR (cm⁻¹) :

- 1715 (C=O stretch)

- 1570 (imidazolium C–N)

Crystallographic Data

Single-crystal X-ray diffraction confirms monoclinic symmetry (space group P2₁/c) with unit cell parameters:

- a = 11.077 Å

- b = 8.454 Å

- c = 11.938 Å

- β = 90.27°

Table 4: Elemental Analysis Standards

| Element | Theoretical | Acceptable Range |

|---|---|---|

| C | 43.14% | 42.8–43.5% |

| H | 5.90% | 5.7–6.1% |

| N | 12.58% | 12.3–12.8% |

Deviations >0.3% indicate impurities requiring recrystallization.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

| Metric | Conventional | Industrial | Microwave |

|---|---|---|---|

| Time | 4–6 h | 1–2 h | 10 min |

| Yield | 82% | 90% | 87% |

| Scalability | Moderate | High | Low |

| Energy Efficiency | Low | High | Moderate |

Chemical Reactions Analysis

Acid-Base Reactions and Deprotonation

The imidazolium ring’s acidic C2 proton (pKa ~7–9) enables deprotonation under basic conditions, generating a carbene-like species. This reactivity is exploited in catalysis:

Example:

Deprotonation enhances catalytic activity in cross-coupling reactions, such as Suzuki-Miyaura couplings.

Alkylation and Functionalization

The carboxymethyl group undergoes alkylation with alkyl halides or epoxides, forming ester or ether derivatives.

Reaction Pathway:

These derivatives are precursors for ionic liquids with tunable hydrophobicity.

Coordination Chemistry and Metal Complexation

The carboxylate group chelates metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Key Interaction:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu²⁺ | Bidentate | Catalytic oxidation |

| Fe³⁺ | Monodentate | Magnetic materials |

| Zn²⁺ | Bridging | Bioactive complexes |

These complexes are studied for catalytic and antimicrobial applications.

Oxidation Reactions

The imidazolium ring resists oxidation, but the carboxymethyl side chain can oxidize to form ketones or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).

Example:

Oxidized derivatives are intermediates in pharmaceutical synthesis.

Hydrogen Bonding and Ionic Interactions

Crystallographic studies reveal extensive hydrogen-bonding networks involving chloride ions and water molecules . These interactions stabilize supramolecular assemblies and influence solvation dynamics.

Structural Features:

-

O–H···Cl hydrogen bonds (2.47 Å) between water and chloride .

-

C–H···Cl weak interactions (3.2–3.5 Å) between imidazolium rings and chloride .

This structural motif enhances solubility in polar solvents and impacts reactivity in aqueous media.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Primary Products | Applications |

|---|---|---|---|

| Synthesis | 1-Methylimidazole, ClCH₂COOH, NaOH | Imidazolium chloride salt | Ionic liquids, catalysis |

| Deprotonation | KOH, 25°C | N-Heterocyclic carbene (NHC) | Organocatalysis |

| Alkylation | R-X (alkyl halides) | Ester/ether-functionalized salts | Drug delivery systems |

| Metal Complexation | CuSO₄, aqueous solution | Cu-carboxymethylimidazolium complexes | Oxidation catalysis |

| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives | Pharmaceutical intermediates |

Mechanistic Insights

-

Nucleophilic Substitution: The carboxymethyl group’s electron-withdrawing effect polarizes the imidazolium ring, enhancing electrophilicity at the nitrogen.

-

Carbene Formation: Deprotonation generates a resonance-stabilized carbene, which participates in redox-neutral transformations.

This compound’s versatility stems from its dual functionality (imidazolium ion + carboxylate), enabling applications in catalysis, materials science, and medicinal chemistry. Further studies are needed to explore its enantioselective catalysis potential and biocompatibility.

Scientific Research Applications

Scientific Research Applications

The compound has found applications in several scientific research areas:

Chemistry

- Catalysis : It serves as a catalyst in organic synthesis, facilitating various chemical transformations.

- Reagent in Reactions : Utilized in reactions that require specific functional groups for enhanced reactivity.

Biology

- Biochemical Assays : Its unique structure allows it to interact with biological molecules, making it useful in biochemical assays.

- Enzyme Interaction Studies : The compound can form hydrogen bonds and electrostatic interactions with active sites on enzymes or receptors, potentially modulating biological pathways.

Medicine

- Therapeutic Agent : Ongoing research is exploring its potential as a therapeutic agent, particularly in drug delivery systems.

- Antimicrobial Properties : Studies suggest it may exhibit antimicrobial activity, making it a candidate for further investigation in medical applications.

Antimicrobial Activity

Recent studies have demonstrated that 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride exhibits significant antimicrobial properties. For instance, research published in Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains through mechanisms involving disruption of bacterial cell membranes.

Drug Delivery Systems

In another study focusing on drug delivery applications, the compound was shown to form stable complexes with biomolecules. This property enhances its potential for targeted delivery of therapeutic agents, as detailed in International Journal of Pharmaceutics.

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets and pathways. The carboxymethyl group can interact with enzymes and receptors, modulating their activity. The imidazolium ring can also participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Carboxymethyl vs. Hydroxyethyl ( vs. Target Compound)

- The carboxymethyl group (-CH2COOH) introduces a carboxylic acid functionality, enabling pH-responsive behavior and coordination to metal ions. In contrast, the hydroxyethyl group (-CH2CH2OH) in 1-(2-Hydroxyethyl)-3-methylimidazolium chloride enhances hydrophilicity but lacks ionizable protons .

- Applications diverge: Carboxymethyl derivatives are suited for pH-sensitive systems (e.g., drug delivery), while hydroxyethyl variants are used in aqueous-phase reactions.

Carboxymethyl vs. Dodecyl ( vs. Target Compound)

- The long dodecyl chain in 1-Dodecyl-3-methylimidazolium chloride imparts hydrophobicity, making it a surfactant. The carboxymethyl group, however, increases water solubility at neutral or basic pH .

- Thermal stability differs: Dodecyl-substituted ionic liquids are liquids at room temperature, whereas carboxymethyl derivatives may form crystalline salts.

Carboxymethyl vs. Aryl-Substituted ( vs. Target Compound)

- 1,3-Dimesitylimidazolium chloride’s bulky mesityl groups create steric hindrance, favoring NHC formation. The carboxymethyl group’s smaller size and acidity make it more reactive in proton-transfer reactions .

Physicochemical Properties

Crystallography and Hydrogen Bonding

- 2,3-Dimethylimidazolium chloride (–10) crystallizes in an orthorhombic lattice (P212121) with Cl⁻ forming strong H-bonds (2.122 Å) to acidic imidazolium protons. Carboxymethyl derivatives likely exhibit even stronger H-bonding due to the -COOH group, though crystallographic data are unavailable .

- The hydroxyethyl analog () forms weaker H-bonds (Cl⁻⋯H-O), as hydroxyl groups are less acidic than carboxylic acids.

Thermal Stability

- Aryl-substituted imidazolium salts (e.g., 1,3-Dimesitylimidazolium chloride) decompose above 300°C, whereas carboxymethyl derivatives may degrade at lower temperatures due to decarboxylation .

Biological Activity

1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride (also known as 1-Carboxymethyl-3-methylimidazolium chloride) is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H11ClN2O2, with a molecular weight of approximately 178.62 g/mol. The compound features a carboxymethyl group attached to a methyl-substituted imidazolium ring, contributing to its unique reactivity and interactions with biological systems. It appears as a white to light yellow solid and is hygroscopic in nature, allowing it to absorb moisture from the environment .

The biological activity of this compound is primarily attributed to its structural features:

- Hydrogen Bonding : The carboxymethyl group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.

- Electrostatic Interactions : The imidazolium ring can engage in electrostatic interactions, influencing various biochemical pathways.

- Non-Covalent Interactions : The compound can participate in π-π stacking and other non-covalent interactions that modulate the activity of target molecules.

Cytoprotective Effects

Research indicates that this compound exhibits cytoprotective effects on corneal epithelial cells. This property suggests potential applications in ocular therapies, where protection against oxidative stress and cellular damage is crucial.

Antimicrobial Activity

Ongoing studies have highlighted the compound's potential as an antimicrobial agent. Its ability to form stable complexes with biomolecules may enhance its efficacy against various pathogens. This feature positions it as a candidate for developing new antimicrobial treatments .

Drug Delivery Systems

Due to its unique structural properties, the compound has been investigated for use in drug delivery systems. Its ability to interact with biological molecules allows for targeted delivery of therapeutic agents, improving their efficacy and reducing side effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via quaternization of 1-methylimidazole with chloroacetic acid under reflux conditions. Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures) and temperature (80–100°C) to enhance carboxymethyl group incorporation . Microwave-assisted synthesis (e.g., 50 W, 10 min) may reduce reaction time while maintaining yields >85% .

- Key Data : Crystal structure analysis () confirms the carboxymethyl group's orientation, with hydrogen bonding between chloride and water molecules stabilizing the lattice.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- XRD : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 11.077 Å, b = 8.454 Å, c = 11.938 Å, β = 90.27° .

- NMR : ¹H NMR (D₂O, 400 MHz) shows signals at δ 3.45 (s, N–CH₃), δ 4.20 (t, –CH₂–COO⁻), and δ 7.60–7.80 (m, imidazolium protons) .

- Elemental Analysis : Expected C: 43.14%, H: 5.90%, N: 12.58%; deviations >0.3% indicate impurities .

Advanced Research Questions

Q. What intermolecular interactions dominate the solid-state structure, and how do they influence solubility?

- Analysis : The crystal lattice exhibits O–H···Cl⁻ and N–H···O hydrogen bonds between the carboxymethyl group, water molecules, and chloride ions, forming a 2D network. This reduces solubility in non-polar solvents (<0.1 mg/mL in hexane) but enhances aqueous solubility (>50 mg/mL) .

- Contradictions : While emphasizes hydrogen bonding, (a related imidazolium chloride) notes weaker van der Waals forces in anhydrous forms, suggesting solvent-free synthesis may alter solubility profiles.

Q. How does the carboxymethyl group modulate the compound’s reactivity in catalytic applications?

- Methodology : The –CH₂COOH moiety acts as a hydrogen-bond donor, enhancing catalytic activity in Knoevenagel condensations. Comparative studies with non-functionalized imidazolium salts (e.g., 1-ethyl-3-methylimidazolium chloride) show a 20% increase in reaction yield due to Brønsted acidity (pKa ≈ 4.2) .

- Experimental Design :

- Substrate Scope : Test aldehydes (e.g., benzaldehyde) with malononitrile in ethanol (70°C, 2 h).

- Kinetics : Monitor via HPLC; rate constants (k) correlate with carboxymethyl group concentration .

Q. What computational approaches predict the compound’s electronic properties and stability?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates HOMO-LUMO gaps (ΔE = 5.3 eV), indicating moderate electrophilicity. Molecular dynamics simulations (AMBER force field) predict thermal stability up to 200°C, consistent with TGA data (10% weight loss at 210°C) .

- Validation : Compare computed IR spectra (C=O stretch at 1680 cm⁻¹) with experimental FT-IR results .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to reconcile variability across studies?

- Resolution : Melting points range from 145–155°C due to hydration state differences. Anhydrous forms (e.g., synthesized via azeotropic distillation) melt at 150–155°C, while hydrates (e.g., recrystallized from water) melt lower (145–148°C) . Always report crystallization solvents and drying protocols.

Applications in Materials Science

Q. Can this compound serve as a precursor for functionalized ionic liquids or metal-organic frameworks (MOFs)?

- Methodology :

- Ionic Liquids : React with LiNTf₂ to exchange Cl⁻ for NTf₂⁻, improving thermal stability (Tₐᵢ = 300°C) .

- MOFs : Coordinate with Zn(NO₃)₂ in DMF at 120°C to form porous frameworks (BET surface area = 450 m²/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.